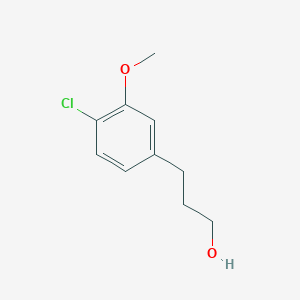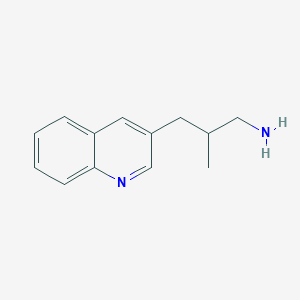
3-(4-Chloro-3-methoxyphenyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-3-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13ClO2 It is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a propanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methoxyphenyl)propan-1-ol typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chloro-3-methoxyphenyl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or carboxylic acid.
Reduction: Further reduction to the corresponding alkane.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Chloro-3-methoxyphenyl)propan-1-one or 3-(4-Chloro-3-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-Chloro-3-methoxyphenyl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(4-Chloro-3-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-3-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)propan-1-ol: Lacks the chloro group, which can affect its reactivity and applications.
3-(4-Chlorophenyl)propan-1-ol: Lacks the methoxy group, leading to different chemical properties and uses.
Uniqueness
3-(4-Chloro-3-methoxyphenyl)propan-1-ol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H13ClO2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
3-(4-chloro-3-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO2/c1-13-10-7-8(3-2-6-12)4-5-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
Clave InChI |
YVSDTWNLMMSUKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{2-[4-(difluoromethoxy)phenyl]ethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B13572573.png)
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)

aminehydrochloride](/img/structure/B13572584.png)
![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)

![Benzonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13572607.png)

![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
